molecular formula C15H25BO2 B13587939 4,4,5,5-Tetramethyl-2-(spiro[2.5]octan-6-ylidenemethyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(spiro[2.5]octan-6-ylidenemethyl)-1,3,2-dioxaborolane

Cat. No.: B13587939
M. Wt: 248.17 g/mol
InChI Key: HSFMKZBMPJWDTD-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(spiro[2.5]octan-6-ylidenemethyl)-1,3,2-dioxaborolane is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is fused to a spiro[2.5]octane moiety. The compound’s structure imparts significant stability and reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(spiro[2.5]octan-6-ylidenemethyl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or ester with a spirocyclic ketone. One efficient method involves the use of para-quinone methides, which react smoothly under mild conditions to form the desired spirocyclic structure . The reaction proceeds in high yields without the need for metal catalysts, making it an attractive option for industrial applications.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing the same synthetic routes as described above. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(spiro[2.5]octan-6-ylidenemethyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: Reduction reactions can convert the boron-containing ring into different functional groups.

    Substitution: The boron atom in the dioxaborolane ring can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of functionalized spirocyclic compounds.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(spiro[2.5]octan-6-ylidenemethyl)-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the development of new drugs and diagnostic agents.

    Medicine: Its potential as a drug candidate is being explored, particularly in the treatment of diseases where boron-containing compounds have shown efficacy.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(spiro[2.5]octan-6-ylidenemethyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, allowing the compound to act as a catalyst or inhibitor in biochemical pathways. The spirocyclic structure also contributes to its ability to bind selectively to specific molecular targets, enhancing its efficacy in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-Tetramethyl-2-(spiro[2.5]octan-6-ylidenemethyl)-1,3,2-dioxaborolane is unique due to the presence of the boron atom within the dioxaborolane ring, which imparts distinct chemical properties and reactivity. This makes it a versatile intermediate in various chemical syntheses and applications, setting it apart from other spirocyclic compounds.

Properties

Molecular Formula

C15H25BO2

Molecular Weight

248.17 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(spiro[2.5]octan-6-ylidenemethyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C15H25BO2/c1-13(2)14(3,4)18-16(17-13)11-12-5-7-15(8-6-12)9-10-15/h11H,5-10H2,1-4H3

InChI Key

HSFMKZBMPJWDTD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CCC3(CC2)CC3

Origin of Product

United States

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